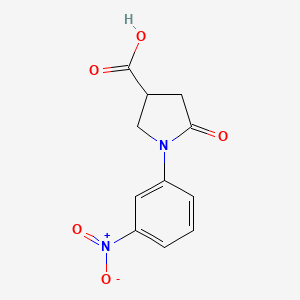

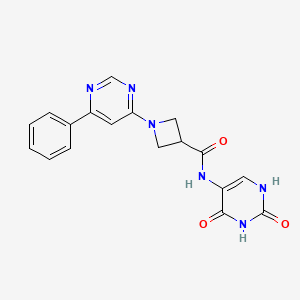

1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

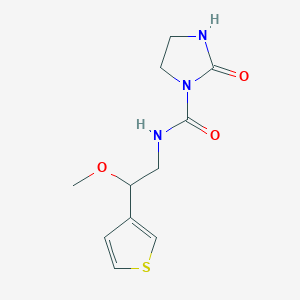

The compound “1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It likely contains a pyrrolidine ring (a five-membered ring with one nitrogen atom), a carboxylic acid group (-COOH), and a nitrophenyl group (a phenyl ring with a nitro group attached) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the nitrophenyl group, and the attachment of the carboxylic acid group. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The nitro group in the nitrophenyl portion could potentially undergo reduction reactions. The carboxylic acid group could participate in typical acid-base reactions or could form esters or amides with alcohols or amines, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Unfortunately, specific data for this compound were not found in the available literature .科学的研究の応用

Synthesis and Biological Activity

A novel series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, showcasing a variety of substituents like chloro, hydroxyl, isopropyl, nitro, nitroso, and amino. These compounds exhibited significant antioxidant activity, with some demonstrating higher activity than ascorbic acid. This highlights the potential of 1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives in developing potent antioxidants (I. Tumosienė et al., 2019).

Anticancer and Antimicrobial Activities

1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid and its derivatives, modified to include azole, diazole, and hydrazone moieties, were assessed for their anticancer and antimicrobial properties. Compounds displayed significant activity against A549 cells and multidrug-resistant Staphylococcus aureus strains, suggesting these derivatives as promising candidates for anticancer and antimicrobial drug development (Karolina Kairytė et al., 2022).

Antibacterial Activity

A series of 1,4-disubstituted pyrrolidinone derivatives were synthesized from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, showing diverse antibacterial activities. Specifically, 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbo-hydrazide exhibited the highest antibacterial efficacy among the tested compounds (Ž. Žirgulevičiūtė et al., 2015).

Synthesis and Characterization of Spin Labels

Research on the synthesis of pyrrolidine nitroxide radicals for potential use as spin probes and labels reported new compounds with enhanced stability due to steric and electrostatic shielding. These radicals exhibit higher reductive stability compared to commercially available nitroxide radicals, which could be beneficial in various scientific applications (Lisa Lampp et al., 2019).

Development of Reduction-Resistant Spin Labels

The preparation of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of the widely used carboxy-Proxyl, from commercially available reagents has been optimized. This new method facilitates the synthesis of spin labels and probes that exhibit high stability in biological systems, making them ideal for biophysical and biomedical research (S. Dobrynin et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c14-10-4-7(11(15)16)6-12(10)8-2-1-3-9(5-8)13(17)18/h1-3,5,7H,4,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWNCNVBEVINPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2675678.png)

![6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2675682.png)

![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)

![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)

![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)

![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)